5-amino-1-(2-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-10-8-12(19)6-7-14(10)21-17(25)15-16(20)24(23-22-15)9-11-4-2-3-5-13(11)18/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMALUJYHCPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(2-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazole derivatives. Its unique structure, featuring a triazole ring and various aromatic substituents, suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse studies and findings.
Chemical Structure and Properties
The molecular formula of this compound reflects its complex architecture:
- Molecular Weight : Approximately g/mol (exact value not provided in the sources).
- Functional Groups : Amino group, triazole ring, chlorobenzyl group, and fluoro-methylphenyl group.
Antimicrobial Properties
Research indicates that compounds containing the triazole core exhibit promising antimicrobial properties. Specifically, this compound has shown potential against protozoan infections such as Chagas disease caused by Trypanosoma cruzi.
Mechanism of Action :
The mechanism typically involves:
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors.
- Modulation of Activity : This interaction can modulate enzyme activity through hydrogen bonding and other interactions .
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to the triazole core significantly affect biological activity. For instance:
- Substituent Variations : Certain substituents enhance potency while others may reduce it. This highlights the importance of careful design in drug development .
Study on Chagas Disease
A pivotal study utilized phenotypic high-content screening against Trypanosoma cruzi in VERO cells to identify a series of 5-amino-1,2,3-triazole-4-carboxamides. The optimization of these compounds resulted in:
- Improved Potency : Submicromolar activity (pEC50 > 6).
- Enhanced Solubility and Stability : Better aqueous solubility and metabolic stability were achieved.
- Significant Suppression of Parasite Burden : In vivo studies demonstrated significant reductions in parasite load in mouse models .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-amino-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Triazole ring with halogenated phenyl groups | Different halogen substitutions influence reactivity |
| 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole core but lacks additional substituents | Simpler structure with potentially different biological activity |
| 5-amino-N-(5-fluoro-2-methylphenyl)-triazole-4-carboxamide | Shares the triazole core with variations in phenyl substituents | Variations in fluorine positioning may alter potency |
Toxicity and Safety Profile
Initial evaluations suggest that compounds related to this compound exhibit low toxicity levels. EC50 values for these compounds were reported to be above 100%, indicating a favorable safety profile .
Preparation Methods
Preparation of 2-Chlorobenzyl Azide
2-Chlorobenzyl bromide (10.0 g, 48.5 mmol) and sodium azide (3.8 g, 58.2 mmol) were combined in dimethylformamide (DMF, 50 mL) and stirred at 25°C for 12 h. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (3 × 50 mL). The organic layer was dried over Na₂SO₄ and concentrated to yield 2-chlorobenzyl azide as a pale-yellow liquid (8.2 g, 92%).
Analytical Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.42–7.38 (m, 1H, Ar-H), 7.34–7.28 (m, 2H, Ar-H), 7.23 (d, J = 7.6 Hz, 1H, Ar-H), 4.41 (s, 2H, CH₂).
- IR (neat) : 2105 cm⁻¹ (N₃ stretch).
Cycloaddition with Ethyl Propiolate
A solution of 2-chlorobenzyl azide (5.0 g, 27.3 mmol) and ethyl propiolate (3.2 g, 32.8 mmol) in tert-butanol (30 mL) was heated at 70°C for 24 h under nitrogen. After cooling, tert-butoxide (1.5 equiv) was added, and stirring continued for 10 h. The mixture was acidified with HCl (1M) and extracted with ethyl acetate. Column chromatography (hexane:ethyl acetate, 3:1) afforded the triazole carboxylic acid as a white solid (6.1 g, 78%).
Analytical Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (s, 1H, triazole-H), 7.51–7.43 (m, 4H, Ar-H), 5.62 (s, 2H, CH₂), 13.1 (br s, 1H, COOH).
- LCMS (ESI+) : m/z 278.1 [M+H]⁺.
Carboxamide Formation via Acid Chloride Intermediate
Synthesis of Acid Chloride
The triazole carboxylic acid (4.0 g, 14.4 mmol) was refluxed with thionyl chloride (20 mL) for 3 h. Excess thionyl chloride was removed under vacuum to yield the acid chloride as a yellow oil (4.3 g, 98%).
Coupling with 4-Fluoro-2-Methylaniline
The acid chloride (4.3 g, 14.1 mmol) was dissolved in dry dichloromethane (30 mL), and 4-fluoro-2-methylaniline (2.1 g, 15.5 mmol) was added dropwise. Triethylamine (4.3 mL, 31.0 mmol) was introduced, and the reaction stirred at 25°C for 6 h. The mixture was washed with water (2 × 50 mL), dried, and concentrated. Recrystallization from ethanol yielded the carboxamide as off-white crystals (5.0 g, 85%).
Analytical Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.94 (s, 1H, NH), 8.15 (s, 1H, triazole-H), 7.55–7.41 (m, 4H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 6.98 (d, J = 8.1 Hz, 1H, Ar-H), 5.64 (s, 2H, CH₂), 2.31 (s, 3H, CH₃).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 164.2 (C=O), 161.5 (d, J = 243 Hz, C-F), 144.3 (triazole-C), 134.8–115.2 (Ar-C), 53.4 (CH₂), 17.2 (CH₃).
- IR (KBr) : 1678 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
Introduction of the 5-Amino Group
Nitration at Position 5
The carboxamide (3.0 g, 7.2 mmol) was dissolved in concentrated sulfuric acid (15 mL) at 0°C. Nitric acid (0.5 mL, 10.8 mmol) was added dropwise, and the mixture stirred at 0°C for 2 h. The solution was poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate. The nitro intermediate was isolated as a yellow solid (2.8 g, 82%).
Analytical Data :
- LCMS (ESI+) : m/z 483.1 [M+H]⁺.
Catalytic Hydrogenation
The nitro compound (2.8 g, 5.8 mmol) was hydrogenated in ethanol (50 mL) under H₂ (1 atm) using 10% Pd/C (0.3 g). After 6 h, the catalyst was filtered, and the solvent evaporated to yield the 5-amino derivative as a white powder (2.4 g, 92%).
Analytical Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.02 (s, 1H, triazole-H), 7.50–7.42 (m, 4H, Ar-H), 7.30–7.22 (m, 2H, Ar-H), 6.95 (d, J = 8.1 Hz, 1H, Ar-H), 5.60 (s, 2H, CH₂), 5.12 (s, 2H, NH₂), 2.29 (s, 3H, CH₃).
- Elemental Analysis : Calculated for C₁₈H₁₅ClFN₅O (407.8): C, 53.01%; H, 3.71%; N, 17.18%. Found: C, 52.89%; H, 3.65%; N, 17.05%.
Optimization and Scalability Considerations
Regioselectivity in Triazole Formation
The Huisgen cycloaddition between 2-chlorobenzyl azide and ethyl propiolate exclusively yielded the 1,4-regioisomer, as confirmed by NOESY correlations between the triazole proton and benzyl CH₂. Alternative approaches using copper catalysis were avoided to prevent metal contamination.
Carboxamide Coupling Efficiency
Coupling efficiencies exceeded 85% when employing a 1.1:1 molar ratio of acid chloride to amine. Excess triethylamine ensured complete deprotonation of the aniline, minimizing side reactions.
Amination Yield and Purity
Hydrogenation at 25°C provided superior yields compared to SnCl₂ reduction, which resulted in over-reduction byproducts. Pd/C loading of 5% w/w minimized catalyst costs without compromising reaction rate.
Analytical Characterization Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClFN₅O |
| Molecular Weight | 407.8 g/mol |
| Melting Point | 198–200°C |
| HPLC Purity | 99.3% (C18, 0.1% TFA in H₂O/MeCN) |
| LogP | 2.8 ± 0.2 |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves multi-step protocols, including condensation of substituted benzyl halides with triazole precursors, followed by carboxamide coupling. For analogous triazole derivatives, optimal yields (>70%) are achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres, with reaction temperatures between 60–80°C and DMF as the solvent . Yield optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, stoichiometry). For example, a 1.2:1 molar ratio of amine to isocyanide improved cyclization efficiency in related compounds .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes azide stability |
| Solvent | DMF or THF | Enhances solubility |
| Catalyst (CuI) | 5–10 mol% | Accelerates cyclization |
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design in biological assays?
Methodological Answer: Low aqueous solubility (<0.1 mg/mL in water, common in triazole carboxamides) necessitates co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to maintain bioactivity . Calculated logP (~3.5, PubChem data) suggests moderate lipophilicity, requiring lipid-based formulations for in vivo studies. Researchers should:
- Validate solubility via dynamic light scattering (DLS).
- Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 for cell-based assays.
- Monitor compound stability using HPLC-UV at 254 nm over 24-hour periods .
Advanced Research Questions
Q. What computational strategies elucidate the mechanism of enzyme inhibition by this compound?
Methodological Answer: Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations and molecular docking (e.g., AutoDock Vina) can map binding interactions. Key steps:
- Optimize ligand geometry using DFT (B3LYP/6-31G* basis set).
- Dock into enzyme active sites (e.g., kinases) with flexible side chains.
- Run 100-ns MD simulations to assess complex stability.
- Calculate binding free energies via MM/GBSA (ΔGbind < -8 kcal/mol correlates with sub-μM IC50) .
| Computational Tool | Application | Output Metric |
|---|---|---|
| Schrödinger Suite | Docking & MD | RMSD, binding energy |
| Gaussian 09 | DFT Optimization | Energy minimization |
Q. How can contradictory dose-response data across cell lines be reconciled?
Methodological Answer: Contradictions may arise from cell-specific metabolic activity or target expression. Mitigation strategies:
- Orthogonal Validation: Confirm target engagement via Western blotting or CRISPR knockdown.
- Pharmacokinetic Profiling: Measure plasma protein binding and efflux ratios (e.g., Caco-2 assay).
- Pathway Analysis: Use RNA-seq to identify differentially expressed genes post-treatment.
- Hill Slope Analysis: Compare Hill coefficients (nH) to distinguish cooperative binding from off-target effects. For example, nH > 1.5 suggests positive cooperativity .
Q. What methodologies enable systematic modification of the triazole core to enhance selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies guided by crystallography or mutagenesis data can prioritize modifications:
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF3) at the 2-chlorobenzyl position to enhance target affinity.
- Bioisosteric Replacement: Replace the 4-fluoro-2-methylphenyl group with pyridyl analogs to reduce off-target interactions.
- Metabolic Stability: Incorporate deuterium at labile C-H bonds to prolong half-life (e.g., deuterated analogs show 2x longer t1/2 in hepatic microsomes) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzyme inhibition potency between in vitro and ex vivo models?
Methodological Answer: Discrepancies often stem from differences in assay conditions (e.g., ATP concentrations in kinase assays). Solutions include:
- ATP Titration: Adjust ATP levels to physiological concentrations (1–10 mM).
- Redox Environment Control: Add glutathione (1–5 mM) to mimic intracellular conditions.
- Tissue-Specific Metabolism: Pre-treat ex vivo tissues with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
